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Compound of Interest

Compound Name: CBB1007

Cat. No.: B606510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CBB1007, a reversible and

selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document details its chemical

properties, mechanism of action, relevant signaling pathways, and key experimental data.

Detailed protocols for essential assays are also provided to facilitate further research and

development.

Chemical Structure and Properties of CBB1007
CBB1007 is a small molecule inhibitor of the flavin-dependent monoamine oxidase, LSD1.

Chemical Structure:

CBB1007 Chemical Structure

Table 1: Chemical Properties of CBB1007
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Property Value

IUPAC Name

Methyl 3-((4-(4-

carbamimidoylbenzoyl)piperazin-1-yl)methyl)-5-

(4-(methoxycarbonyl)benzoyl)benzoate

CAS Number 1379573-92-8

Molecular Formula C27H34N8O4

Molecular Weight 534.61 g/mol

SMILES
COC(=O)c1cc(CN2CCN(C(=O)c3ccc(cc3)C(=N)

N)CC2)cc(c1)C(=O)c1ccc(cc1)C(=O)OC

IC50 (Human LSD1) 5.27 µM[1]

Mechanism of Action and Signaling Pathways
CBB1007 functions as a potent and selective inhibitor of LSD1, an enzyme crucial for

epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9

(H3K9).

By inhibiting LSD1, CBB1007 blocks the demethylation of mono- and di-methylated H3K4

(H3K4Me1 and H3K4Me2)[1]. This leads to an accumulation of these methylation marks, which

are generally associated with active gene transcription. Consequently, the expression of genes

previously silenced by LSD1 is induced. This mechanism underlies the ability of CBB1007 to

promote cellular differentiation, particularly in pluripotent cells[1].

The inhibition of LSD1 by CBB1007 has been shown to impact several key signaling pathways

implicated in cell growth, proliferation, and differentiation.

LSD1-Mediated Gene Repression and its Inhibition by
CBB1007
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CBB1007 inhibits LSD1, preventing H3K4 demethylation and gene repression.
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Caption: CBB1007 inhibits LSD1, preventing H3K4 demethylation and gene repression.

Quantitative Data Summary
The following tables summarize the quantitative effects of CBB1007 observed in various

cellular assays.

Table 2: In Vitro Efficacy of CBB1007

Cell Line Assay Concentration
Observed
Effect

Reference

F9

teratocarcinoma

cells

Cell Growth 0-100 µM (30 h)

Significant

inhibition of cell

growth

[1]

Human

Embryonic Stem

Cells (hESCs)

Adipogenic

Differentiation

5-20 µM (14

days)

Increased lipid

droplet formation
[1]

F9

teratocarcinoma

cells

Gene Expression 0.5-20 µM (24 h)

Activation of

CHRM4 and

SCN3A gene

expression

[1]
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Table 3: Effect of CBB1007 on Protein Expression in hESCs (14 days)

Protein
Concentration of
CBB1007

Change in
Expression

Reference

LSD1 5-20 µM Decreased [1]

Histone H3 5-20 µM Decreased [1]

H3K4me2 5-20 µM Increased [1][2]

PPARγ-2 5-20 µM Upregulated [1]

C/EBPα 5-20 µM Upregulated [1]

Experimental Protocols
Detailed methodologies for key experiments involving CBB1007 are provided below.

LSD1 Histone Demethylase Activity/Inhibition Assay
(Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring

LSD1 activity.[3][4][5]

Materials:

Purified recombinant LSD1 or nuclear extracts

Di-methylated histone H3-K4 substrate-coated microplate

Assay buffer

CBB1007 (or other inhibitors)

Anti-methylated H3K4 antibody

Fluorescence-labeled secondary antibody

Fluorescence developer
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Stop solution

Microplate reader

Procedure:

Reagent Preparation: Prepare all buffers and antibody solutions as per the manufacturer's

instructions. Prepare serial dilutions of CBB1007 in assay buffer.

Enzyme Reaction:

To the substrate-coated wells, add assay buffer.

Add either purified LSD1 enzyme or nuclear extract to each well.

Add the desired concentration of CBB1007 or vehicle control.

Incubate the plate at 37°C for 60-90 minutes to allow for the demethylation reaction.

Detection:

Wash the wells three times with wash buffer.

Add the primary antibody (anti-methylated H3K4) to each well and incubate at room

temperature for 60 minutes.

Wash the wells three times with wash buffer.

Add the fluorescence-labeled secondary antibody and incubate at room temperature for

30 minutes in the dark.

Wash the wells four times with wash buffer.

Add the fluorescence developer and incubate for 5-10 minutes at room temperature,

protected from light.

Add stop solution.
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Measurement: Measure the fluorescence intensity using a microplate reader at the

appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm

emission).

Data Analysis: The fluorescence signal is inversely proportional to LSD1 activity. Calculate

the percent inhibition for each concentration of CBB1007 relative to the vehicle control.

Western Blotting for Histone Methylation
This protocol outlines the detection of changes in histone H3K4me2 levels following CBB1007
treatment.[6][7][8]

Materials:

Cells treated with CBB1007 or vehicle

RIPA buffer with protease and phosphatase inhibitors

Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-H3K4me2, anti-total Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Sample Preparation:
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Lyse CBB1007-treated and control cells in RIPA buffer.

Determine protein concentration using a BCA or Bradford assay.

Normalize protein concentrations and add Laemmli sample buffer.

Boil samples at 95°C for 5 minutes.

Gel Electrophoresis:

Load equal amounts of protein per lane onto an SDS-PAGE gel.

Run the gel until adequate separation is achieved.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry

transfer system.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C

with gentle agitation.

Wash the membrane three times with TBST for 5 minutes each.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST for 5 minutes each.

Detection:

Apply the chemiluminescent substrate to the membrane.

Capture the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total

Histone H3 signal.

Adipogenic Differentiation of Human Embryonic Stem
Cells (hESCs)
This protocol describes the induction of adipogenesis in hESCs in the presence of CBB1007.

[9][10][11][12]

Materials:

Human embryonic stem cells (hESCs)

hESC culture medium

Adipogenic differentiation medium

CBB1007

Oil Red O staining solution

Microscopy equipment

Procedure:

Cell Culture: Culture hESCs under standard conditions to maintain pluripotency.

Induction of Differentiation:

Plate hESCs at an appropriate density for differentiation.

Replace the hESC medium with adipogenic differentiation medium.

Add CBB1007 at the desired concentrations (e.g., 5, 10, 20 µM) or a vehicle control to the

medium.

Culture the cells for 14-21 days, changing the medium with fresh CBB1007 every 2-3

days.
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Assessment of Adipogenesis (Oil Red O Staining):

After the differentiation period, wash the cells with PBS.

Fix the cells with 10% formalin for 30 minutes.

Wash with water and then with 60% isopropanol.

Allow the cells to air dry completely.

Add Oil Red O working solution and incubate for 15-30 minutes to stain the lipid droplets.

Wash with water.

Analysis: Visualize and quantify the formation of lipid-rich vacuoles, indicative of adipocyte

differentiation, using light microscopy.

Conclusion
CBB1007 is a valuable research tool for investigating the role of LSD1 in various biological

processes. Its ability to selectively inhibit LSD1 and modulate histone methylation provides a

powerful approach to understanding the epigenetic regulation of gene expression, cell

differentiation, and its potential implications in oncology and regenerative medicine. The data

and protocols presented in this guide offer a solid foundation for researchers and drug

development professionals to explore the therapeutic potential of targeting LSD1 with

CBB1007 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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